2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
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Overview
Description
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrole ring substituted with dimethyl groups and a quinazolinone moiety, linked via an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Quinazolinone Synthesis: The quinazolinone moiety can be prepared by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the pyrrole and quinazolinone intermediates via an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The quinazolinone moiety can be reduced to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be introduced under acidic conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploring its properties as a building block for organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involving kinases or transcription factors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENOL
- 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-2-THIOPHENECARBOXYLIC ACID
- 5-BROMO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PYRIDINE
Uniqueness
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE is unique due to its combination of a pyrrole ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]acetamide |
InChI |
InChI=1S/C19H22N4O3/c1-13-4-5-14(2)23(13)11-18(24)21-15-6-7-17-16(10-15)19(25)22(12-20-17)8-9-26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24) |
InChI Key |
ZQPATSQSUJCPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CCOC)C |
Origin of Product |
United States |
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